molecular formula C19H25FN6O2 B2570215 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenoxy)propanamide CAS No. 2034541-41-6

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenoxy)propanamide

Katalognummer B2570215
CAS-Nummer: 2034541-41-6
Molekulargewicht: 388.447
InChI-Schlüssel: RITUJAGZXBGXSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of 2-aminopyrimidine . It has been prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The compound differs from others by the substitutions of their amino group and of their phenyl ring .


Synthesis Analysis

The synthesis of this compound involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular weight of the compound is 388.4 . The compound contains a 1,3,5-triazin-2-yl group, a dimethylamino group, a pyrrolidin-1-yl group, a 2-fluorophenoxy group, and a propanamide group .


Chemical Reactions Analysis

The compound has been tested for its in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Agents and Alzheimer's Disease Treatment

  • Compounds with similar structural characteristics, such as N-acylaminophenothiazines, have been studied for their neuroprotective properties and potential as treatments for Alzheimer's disease. These compounds demonstrated selective inhibition of butyrylcholinesterase, protection against neuronal damage from free radicals, low toxicity, and the ability to penetrate the central nervous system. Their effects on modulating cytosolic calcium concentration and protecting against various neurotoxic conditions suggest a potential application in neuroprotection and Alzheimer's treatment (González-Muñoz et al., 2011).

Antitumor Agents

  • Research into the synthesis and application of various heterocyclic compounds, including triazine derivatives, has explored their potential as antitumor agents. For example, novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other related derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety have been synthesized and showed moderate effects against certain bacterial and fungal species, indicating their potential in antimicrobial and possibly antitumor activities (Abdel‐Aziz et al., 2008).

Antimicrobial Agents

  • Thiazolidinone derivatives synthesized from triazine compounds have been evaluated for their antimicrobial activity against various bacteria and fungi. These compounds, such as 4-{4-dimethylamino-6-[4-oxo- 2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-3-yl]-[1,3,5]-triazin-2-yloxy}- 1-methyl-1H-quinolin-2-ones, demonstrated potential as antimicrobial agents, suggesting a similar application area for N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenoxy)propanamide (Patel et al., 2012).

Fluorescent Dyes with Large Stokes Shifts

  • Synthesis studies on derivatives of 1,3,5-triazines, including those with hydroxytolyl and dimethylamino groups, have led to the development of fluorescent dyes exhibiting large Stokes shifts. These materials are valuable in various applications requiring fluorescent markers, indicating a potential research direction for compounds with similar functional groups (Rihn et al., 2012).

Eigenschaften

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-(2-fluorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN6O2/c1-13(28-15-9-5-4-8-14(15)20)17(27)21-12-16-22-18(25(2)3)24-19(23-16)26-10-6-7-11-26/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITUJAGZXBGXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NC(=N1)N(C)C)N2CCCC2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenoxy)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.